molecular formula C11H13ClN2O B13881375 N,1-dimethylindole-3-carboxamide;hydrochloride

N,1-dimethylindole-3-carboxamide;hydrochloride

Cat. No.: B13881375
M. Wt: 224.68 g/mol
InChI Key: BKQUCOVIZIDDTE-UHFFFAOYSA-N
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Description

N,1-dimethylindole-3-carboxamide;hydrochloride is a compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylindole-3-carboxamide;hydrochloride typically involves the reaction of indole derivatives with carboxamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . Another method involves the reaction of 2-chloroindole-3-carbaldehydes with guanidine under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of methanesulfonic acid as a catalyst in the Fischer indole synthesis is one such method that has been optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylindole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,1-dimethylindole-3-carboxamide;hydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethylindole-3-carboxamide;hydrochloride is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it particularly effective as an enzyme inhibitor, distinguishing it from other indole derivatives .

Biological Activity

N,1-dimethylindole-3-carboxamide; hydrochloride is a synthetic compound derived from indole, recognized for its potential biological activities, particularly in the context of neurotransmitter systems. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N,1-dimethylindole-3-carboxamide; hydrochloride features a dimethyl group at the nitrogen atom of the indole structure and a carboxamide functional group at the C3 position. The hydrochloride salt form enhances its solubility and stability in aqueous environments. The compound's structure allows for significant interactions with biological targets, particularly serotonin receptors, which are crucial in mood regulation and various psychiatric disorders.

Research indicates that compounds with indole structures often interact with serotonin receptors, suggesting that N,1-dimethylindole-3-carboxamide; hydrochloride may modulate receptor activity or inhibit enzymes involved in neurotransmitter metabolism. Such mechanisms could potentially lead to therapeutic applications in treating mood disorders like depression and anxiety.

1. Neurotransmitter Modulation

  • Serotonin Receptor Interaction : N,1-dimethylindole-3-carboxamide; hydrochloride has been studied for its binding affinity to serotonin receptors. This interaction may influence mood and anxiety levels.
  • Enzyme Inhibition : The compound may inhibit enzymes that metabolize neurotransmitters, thereby enhancing their availability in synaptic clefts.

2. Antitubercular Activity

  • Recent studies have highlighted the potential of indole derivatives, including N,1-dimethylindole-3-carboxamide; hydrochloride, as antitubercular agents. These compounds exhibit significant activity against Mycobacterium tuberculosis (M. tb), with some derivatives showing minimal cytotoxicity towards mammalian cells .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Indole derivatives exhibit high selectivity against M. tb with MIC values as low as 0.012 μMIn vitro assays against drug-sensitive M. tb strains
Study 2Compounds showed dual activity against both M. tb and glioblastoma multiforme cell linesCytotoxicity assays on various cancer cell lines
Study 3N,1-dimethylindole-3-carboxamide; hydrochloride demonstrated potential as a serotonin receptor modulatorBinding affinity studies using radiolabeled ligands

Comparative Analysis

The following table compares N,1-dimethylindole-3-carboxamide; hydrochloride with other related compounds based on their structural features and unique properties:

Compound NameStructure FeaturesUnique Properties
1-MethylindoleMethyl group at C1Less basic than N,1-dimethylindole-3-carboxamide
Indole-3-acetic acidCarboxylic acid instead of carboxamideInvolved in plant growth regulation
5-Hydroxytryptamine (Serotonin)Indole structure with hydroxyl groupKey neurotransmitter involved in mood regulation
N,N-DimethyltryptamineTryptamine derivative with two methyl groupsPsychedelic properties due to receptor interactions

N,1-dimethylindole-3-carboxamide; hydrochloride is distinctive due to its specific nitrogen substitution pattern and carboxamide functionality, which may confer unique pharmacological properties not found in these other compounds.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N,1-dimethylindole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10;/h3-7H,1-2H3,(H,12,14);1H

InChI Key

BKQUCOVIZIDDTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C.Cl

Origin of Product

United States

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